molecular formula C8H19NO B8584773 (2R)-2-(Propylamino)pentan-1-OL CAS No. 918148-76-2

(2R)-2-(Propylamino)pentan-1-OL

Cat. No.: B8584773
CAS No.: 918148-76-2
M. Wt: 145.24 g/mol
InChI Key: ZGPZGMHNOLLVOM-MRVPVSSYSA-N
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Description

(2R)-2-(Propylamino)pentan-1-OL is a chiral amino alcohol with a five-carbon (pentanol) backbone. Its structure features a hydroxyl group (-OH) at position 1 and a propylamino (-NH-CH2CH2CH3) substituent at position 2 in the R configuration. The molecular formula is C8H19NO, with a molecular weight of 145.24 g/mol.

Properties

CAS No.

918148-76-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

(2R)-2-(propylamino)pentan-1-ol

InChI

InChI=1S/C8H19NO/c1-3-5-8(7-10)9-6-4-2/h8-10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

ZGPZGMHNOLLVOM-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](CO)NCCC

Canonical SMILES

CCCC(CO)NCCC

Origin of Product

United States

Comparison with Similar Compounds

Prilocaine (C13H20N2O)

Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) shares a propylamino substituent but differs in its core structure and functional groups.

Property (2R)-2-(Propylamino)pentan-1-OL Prilocaine
Molecular Formula C8H19NO C13H20N2O
Molecular Weight 145.24 g/mol 220.31 g/mol
Functional Groups Amino alcohol (-OH, -NH-) Amide (-CONH-), aromatic ring
Solubility Likely hydrophilic (due to -OH) Moderate in water; enhanced by amide group
Applications Theoretical use in chiral synthesis Clinically used local anesthetic

Key Differences :

  • Functional Groups: The hydroxyl group in this compound enhances hydrophilicity, whereas Prilocaine’s amide and aromatic groups contribute to lipid solubility and protein binding, critical for its anesthetic efficacy .
  • Stereochemistry : The R configuration in the target compound may influence receptor interactions, while Prilocaine’s racemic mixture lacks stereochemical specificity.

Fluorinated Propylamino Acrylates ()

Compounds like 2-[[(heptadecafluorooctyl)sulphonyl]propylamino]ethyl acrylate (CAS 2357-60-0) and methacrylate analogs (e.g., CAS 13285-40-0) share the propylamino group but incorporate perfluorinated chains.

Property This compound Fluorinated Acrylates
Molecular Formula C8H19NO ~C15H10F17NO4S (varies)
Functional Groups Amino alcohol Acrylate ester, sulfonyl, fluorocarbon
Hydrophobicity Moderate Extremely high (fluorinated chains)
Applications Pharmaceutical research Surfactants, polymer coatings

Key Differences :

  • Fluorinated Chains : The acrylates’ fluorocarbon tails confer exceptional chemical stability and water repellency, contrasting with the target compound’s simpler hydrocarbon structure .
  • Reactivity: The acrylate ester group enables polymerization, whereas the hydroxyl group in this compound limits such reactivity.

Research Findings and Implications

Structural Impact on Bioactivity

  • Prilocaine vs. Target Compound: The amide group in Prilocaine enhances metabolic stability compared to amino alcohols, which may undergo faster oxidation or conjugation. This difference could explain Prilocaine’s clinical utility over the target compound .
  • Fluorinated Analogs : The introduction of fluorinated chains drastically alters physicochemical properties, making these compounds unsuitable for biological applications but ideal for industrial uses .

Solubility and Formulation Challenges

  • This compound’s hydroxyl group may improve aqueous solubility but reduce membrane permeability compared to Prilocaine. This trade-off highlights the need for structural optimization in drug design.

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